Physicochemical Properties of 1,2,6-Hexanetriol: An In-depth Technical Guide for Spectroscopic Applications
Physicochemical Properties of 1,2,6-Hexanetriol: An In-depth Technical Guide for Spectroscopic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,6-Hexanetriol (CAS: 106-69-4) is a trihydric alcohol, specifically a triol, characterized by a six-carbon chain with hydroxyl groups at the 1, 2, and 6 positions.[1][2] This structure, featuring both a vicinal diol and a primary alcohol separated by a flexible hydrocarbon chain, imparts a unique combination of properties. It presents as a clear, colorless to light yellow, viscous, and hygroscopic liquid.[3] Its similarity to glycerol, but with lower hygroscopicity and higher thermal stability, makes it a valuable component in various applications, including as a solvent, humectant, and plasticizer in the pharmaceutical, cosmetic, and polymer industries.[1]
For researchers, particularly in drug development and materials science, a thorough understanding of the physicochemical properties of 1,2,6-Hexanetriol is paramount for its effective application and analysis. These properties directly influence its behavior in formulations and dictate the optimal methods for its characterization by spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of these properties, details the experimental protocols for their determination, and explores their implications for spectroscopic analysis.
Physicochemical Data of 1,2,6-Hexanetriol
The following table summarizes the key physicochemical properties of 1,2,6-Hexanetriol, providing a quantitative basis for its application in spectroscopic studies.
| Property | Value |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Appearance | Clear, colorless to light yellow, viscous liquid |
| Boiling Point | 178 °C at 5 mmHg |
| Melting Point | -32.8 °C |
| Density | 1.106 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.477 |
| Viscosity | 2564 cP at 25 °C |
| Flash Point | 191 °C (375 °F) |
| Water Solubility | Miscible |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to both quality control and the interpretation of spectroscopic data. Below are detailed methodologies for key experiments.
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how light propagates through a substance and is a crucial parameter for purity assessment.
-
Principle: An Abbe refractometer measures the critical angle of a liquid sample, which is the angle of incidence beyond which total internal reflection occurs. This critical angle is directly related to the refractive index.
-
Procedure:
-
Calibration: Calibrate the instrument using distilled water, which has a known refractive index of 1.3330 at 20°C.[4]
-
Sample Application: Open the prism assembly and place 2-3 drops of 1,2,6-Hexanetriol onto the surface of the lower prism using a clean pipette.[4][5]
-
Measurement: Close the prism assembly and allow the sample to spread into a thin film. Turn on the light source and look through the eyepiece. Adjust the handwheel to bring the light and dark fields into view.[5] Rotate the compensator dial to eliminate any color fringes and sharpen the borderline.[5] Align the borderline precisely with the crosshairs in the eyepiece.
-
Reading: Depress the switch to illuminate the scale and read the refractive index value.[5] Record the temperature, as refractive index is temperature-dependent.
-
Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or isopropanol) after the measurement.[4]
-
Determination of Boiling Point using a Thiele Tube
The boiling point is a key indicator of the volatility and purity of a liquid.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method allows for uniform heating of the sample.[6]
-
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of 1,2,6-Hexanetriol into a small test tube.[6]
-
Capillary Tube: Take a capillary tube, seal one end, and place it, open-end down, into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heat-stable oil (e.g., mineral oil), ensuring the sample is below the oil level.
-
Heating: Gently heat the side arm of the Thiele tube.[6] As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat.
-
Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]
-
Determination of Density using a Pycnometer
Density is a fundamental physical property that can be used to assess the purity and composition of a substance.
-
Principle: A pycnometer is a flask with a specific, accurately known volume. The density of a liquid is determined by measuring the mass of the liquid that fills this known volume.[7][8]
-
Procedure:
-
Tare Weight: Thoroughly clean and dry the pycnometer and measure its empty mass (M1) on an analytical balance.[9]
-
Sample Filling: Fill the pycnometer with 1,2,6-Hexanetriol, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.[9]
-
Thermal Equilibration: Place the filled pycnometer in a thermostatic bath at a constant temperature (e.g., 20°C) until the liquid reaches thermal equilibrium.[9]
-
Final Weighing: Carefully dry the exterior of the pycnometer and measure its mass (M2).[9]
-
Calculation: The density (ρ) is calculated using the formula: ρ = (M2 - M1) / V, where V is the calibrated volume of the pycnometer.
-
Determination of Viscosity using a Rotational Viscometer
Viscosity, a measure of a fluid's resistance to flow, is a critical property for handling and formulation. For polyols like 1,2,6-Hexanetriol, ASTM D4878 provides a standard method.[10][11][12]
-
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.
-
Procedure:
-
Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of 1,2,6-Hexanetriol.
-
Sample Preparation: Place a sufficient amount of the sample in a container and bring it to the desired temperature (e.g., 25°C) in a constant temperature bath.[11]
-
Measurement: Immerse the spindle into the liquid up to the immersion mark. Start the motor and allow the reading to stabilize.
-
Reading: Record the torque reading from the instrument.
-
Calculation: Convert the torque reading to a viscosity value (in centipoise, cP) using the calibration factor for the specific spindle and speed used.
-
Spectroscopic Analysis and the Influence of Physicochemical Properties
The physicochemical properties of 1,2,6-Hexanetriol are intrinsically linked to its spectroscopic signatures.
Infrared (IR) Spectroscopy
-
Influence of Hydroxyl Groups and Hydrogen Bonding: The presence of three hydroxyl (-OH) groups is the most dominant feature in the IR spectrum of 1,2,6-Hexanetriol. These groups lead to strong intermolecular hydrogen bonding. This results in a very broad and intense absorption band in the region of 3600-3200 cm⁻¹ for the O-H stretching vibration.[13][14][15][16] The broadness of this peak is a direct consequence of the different hydrogen-bonding environments within the liquid.[14] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[15][16]
-
Sample Preparation (ATR-FTIR): Due to its high viscosity, Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of 1,2,6-Hexanetriol.[17][18][19]
-
Protocol: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond). The spectrum is then collected. This method requires minimal sample preparation and is easy to clean.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Influence of Hygroscopicity: 1,2,6-Hexanetriol is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water will appear as a peak in the ¹H NMR spectrum, which can overlap with and obscure the signals from the hydroxyl protons.
-
Protocol for Hygroscopic Samples: To minimize water contamination, samples should be handled in a dry environment (e.g., a glove box) if possible.[20] Use of dried deuterated solvents is crucial.[21] A common technique to identify the -OH proton signals is to add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube. The labile hydroxyl protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.
-
-
¹H NMR Spectral Features:
-
The protons on carbons bearing the hydroxyl groups (H-C-O) are deshielded and will appear downfield, typically in the 3-4 ppm range.[22]
-
The remaining methylene (B1212753) (-CH₂-) protons will resonate further upfield.
-
The hydroxyl (-OH) protons will appear as a broad signal, and their chemical shift can be variable depending on concentration, temperature, and solvent.
-
-
¹³C NMR Spectral Features: The carbons attached to the electron-withdrawing hydroxyl groups will be deshielded and appear at lower field (higher ppm values), typically in the range of 50-80 δ.[15]
Mass Spectrometry (MS)
-
Influence of Boiling Point and Polarity: The high boiling point of 1,2,6-Hexanetriol makes it unsuitable for direct analysis by techniques requiring high volatility, such as standard gas chromatography-mass spectrometry (GC-MS) without derivatization. Electrospray ionization (ESI) is a more suitable technique due to the polar nature of the molecule.
-
Protocol for Direct Infusion ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile) at a low concentration (typically in the µM range).[23] This solution is then introduced directly into the ESI source via a syringe pump at a constant flow rate.[24]
-
-
Fragmentation Patterns: In mass spectrometry, alcohols typically undergo two main fragmentation pathways:
-
α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, leading to a resonance-stabilized oxonium ion.[25][26][27][28]
-
Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[25][26][27] The presence of multiple hydroxyl groups in 1,2,6-Hexanetriol can lead to complex fragmentation patterns involving sequential losses of water and various α-cleavages.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
References
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- 23. Sample Introduction | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 24. youtube.com [youtube.com]
- 25. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
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